1,4-DIMETHYL 2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZENE-1,4-DICARBOXYLATE
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Overview
Description
1,4-DIMETHYL 2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a benzene ring substituted with dimethyl groups and a furan ring attached via an amido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenylsulfanyl group:
Amidation reaction: The furan derivative is then reacted with an amine to form the amido linkage.
Substitution on the benzene ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene or furan rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,4-DIMETHYL 2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZENE-1,4-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl and furan moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl 2-{5-[(phenylsulfinyl)methyl]furan-2-amido}benzene-1,4-dicarboxylate: Similar structure but with a sulfoxide group instead of a sulfanyl group.
1,4-Dimethyl 2-{5-[(phenylsulfonyl)methyl]furan-2-amido}benzene-1,4-dicarboxylate: Contains a sulfone group, which can affect its chemical reactivity and biological activity.
Uniqueness
1,4-DIMETHYL 2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZENE-1,4-DICARBOXYLATE is unique due to the combination of its structural features, including the phenylsulfanyl group, furan ring, and benzene ring with dimethyl and carboxylate substitutions
Properties
IUPAC Name |
dimethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6S/c1-27-21(25)14-8-10-17(22(26)28-2)18(12-14)23-20(24)19-11-9-15(29-19)13-30-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIXTKOFPDJSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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